2-Bromo-5-[(2-methylpiperidin-1-yl)sulfonyl]benzoic acid
Description
2-Bromo-5-[(2-methylpiperidin-1-yl)sulfonyl]benzoic acid is a brominated benzoic acid derivative featuring a 2-methylpiperidinylsulfonyl substituent at the 5-position. Its structural uniqueness lies in the combination of a bromine atom (electron-withdrawing) and a piperidine-based sulfonyl group (bulky and basic), which influence its reactivity, solubility, and intermolecular interactions. Notably, commercial availability of this compound has been discontinued (as of 2025), as indicated by CymitQuimica’s product listings .
Properties
IUPAC Name |
2-bromo-5-(2-methylpiperidin-1-yl)sulfonylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO4S/c1-9-4-2-3-7-15(9)20(18,19)10-5-6-12(14)11(8-10)13(16)17/h5-6,8-9H,2-4,7H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWQJTRRJITWTHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=CC(=C(C=C2)Br)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of bromine or a brominating agent, a sulfonyl chloride, and a piperidine derivative under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and sulfonylation processes, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-[(2-methylpiperidin-1-yl)sulfonyl]benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The sulfonyl group can participate in redox reactions, leading to the formation of sulfoxides or sulfones.
Coupling Reactions: The compound can engage in coupling reactions with other aromatic compounds, facilitated by palladium or nickel catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, nickel, and copper complexes.
Major Products Formed
The major products formed from these reactions include substituted benzoic acids, sulfoxides, sulfones, and various coupled aromatic compounds .
Scientific Research Applications
2-Bromo-5-[(2-methylpiperidin-1-yl)sulfonyl]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Bromo-5-[(2-methylpiperidin-1-yl)sulfonyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and sulfonyl groups play a crucial role in binding to these targets, leading to inhibition or modulation of their activity. The piperidine ring enhances the compound’s stability and bioavailability .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs differing in sulfonyl substituents, aromatic substitution patterns, or functional groups.
Sulfonyl Group Variants
a. 2-Bromo-5-(N,N-dimethylsulfamoyl)benzoic acid (CAS 3285-51-6)
- Structure: Replaces the 2-methylpiperidinylsulfonyl group with a dimethylaminosulfonyl moiety.
- Molecular Formula: C₉H₁₀BrNO₄S .
- Reduced basicity due to the absence of a piperidine ring, which may alter interactions in biological systems.
b. 2-Methoxy-5-[(4-methylpiperidin-1-yl)sulfonyl]benzoic Acid
- Structure : Substitutes bromine with a methoxy group and uses 4-methylpiperidinylsulfonyl instead of 2-methylpiperidinylsulfonyl.
- Key Differences :
Positional and Functional Isomers
a. 4-[(4-Bromophenyl)sulfonyl]benzoic Acid Derivatives
- Structure : Features a bromophenylsulfonyl group at the 4-position instead of a piperidinylsulfonyl group at the 5-position.
- Synthesis : Prepared via multistep routes involving sulfonylation of benzoic acid precursors .
- UV-Vis spectral data (λmax ~270–310 nm) suggest distinct π→π* transitions compared to piperidinylsulfonyl analogs .
b. Bromo-Fluoro-Methylbenzoic Acids (e.g., CAS 1003709-54-3)
- Structure : Bromo-fluoro-methyl substitutions at positions 2, 4, or 5, lacking the sulfonyl group.
- Key Differences :
Perfluorinated Sulfonyl Benzoic Acids
- Examples : Tetrachloro-perfluorobutylsulfonyl benzoic acid salts (e.g., CAS 68568-54-7).
- Key Differences :
Critical Analysis of Research Findings
- Synthetic Accessibility : The discontinued status of the target compound contrasts with the active production of analogs like 2-methoxy-5-piperidinylsulfonyl derivatives , suggesting synthesis challenges (e.g., piperidinylsulfonyl coupling efficiency).
- Biological Relevance: Sulfonamide groups in analogs (e.g., dimethylsulfamoyl ) are known to enhance binding to enzymes like carbonic anhydrases, but the bulky 2-methylpiperidinyl group may limit target engagement.
- Spectroscopic Trends: UV-Vis data for bromophenylsulfonyl derivatives indicate redshifted absorption compared to non-aromatic sulfonamides, useful for analytical identification.
Biological Activity
2-Bromo-5-[(2-methylpiperidin-1-yl)sulfonyl]benzoic acid, with the CAS number 37088-32-7, is a compound that has garnered attention for its potential biological activities. This article explores its molecular characteristics, biological effects, and relevant research findings.
The molecular formula for 2-Bromo-5-[(2-methylpiperidin-1-yl)sulfonyl]benzoic acid is C13H16BrNO4S, with a molecular weight of 362.24 g/mol. The compound features a sulfonyl group attached to a benzoic acid derivative, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C13H16BrNO4S |
| Molecular Weight | 362.24 g/mol |
| Boiling Point | 498.9 ± 55.0 °C |
| Density | 1.551 ± 0.06 g/cm³ |
| pKa | 2.49 ± 0.10 |
The compound's biological activity is primarily attributed to its ability to interact with various protein targets involved in cell signaling and apoptosis. Research indicates that it may function as an inhibitor of certain anti-apoptotic proteins, similar to other compounds in the benzoic acid class that target the Bcl-2 family proteins.
Case Studies and Research Findings
- Inhibition of Anti-apoptotic Proteins : A study focused on the design of benzoic acid derivatives found that compounds with similar structures effectively bind to Mcl-1 and Bfl-1 proteins, which are crucial in cancer cell survival. The binding affinities of these compounds were significantly improved compared to traditional inhibitors, suggesting that 2-bromo derivatives could exhibit similar properties .
- Cell Viability Assays : In vitro studies demonstrated that the compound could induce apoptosis in cancer cell lines dependent on Mcl-1 and Bfl-1 for survival. This was evidenced by decreased cell viability and increased markers of apoptosis when treated with the compound .
- Selectivity Profile : The selectivity of the compound for Mcl-1 over other anti-apoptotic proteins like Bcl-2 and Bcl-xL was highlighted in comparative studies, indicating its potential as a targeted therapy for cancers where these proteins are overexpressed .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
